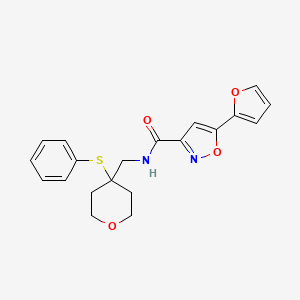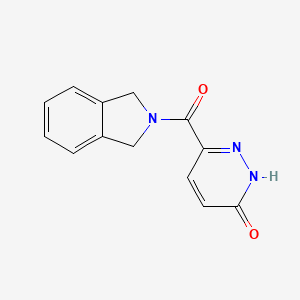![molecular formula C21H21ClN2O B2800016 7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol CAS No. 315240-15-4](/img/structure/B2800016.png)
7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CPQ is a quinoline derivative that is structurally similar to other compounds with known therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of 7-alkyl-8-Hydroxyquinolines, similar in structure to the specified compound, is in the field of corrosion inhibition. An experimental-coupled empirical investigation revealed that such compounds, including 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl) quinolin-8-ol (CPQ), exhibit significant anti-corrosion properties for C35E steel in HCl electrolyte. These compounds are found to improve the anti-corrosion properties significantly by forming a protective film on the metal surface, highlighting their potential as corrosion inhibiting additives. The study utilized experimental and theoretical tools to confirm the efficacy of these compounds, with CPQ showing a remarkable inhibition efficiency, potentially due to its chemisorption on the steel surface El faydy et al., 2020.
Medicinal Chemistry
Another application area is in medicinal chemistry, where 7-chloro-4-(piperazin-1-yl)quinoline structures, closely related to the specified compound, have been explored for their diverse pharmacological profiles. These structures have been found to exhibit various pharmacological activities, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more. This broad range of activity highlights the potential of such compounds in the development of new therapeutic agents El-Azzouny et al., 2020.
Antimicrobial Activity
Compounds with a similar structural framework have demonstrated notable antimicrobial activities. For instance, novel transition metal complexes of a Mannich base derivative of 7-((diphenylamino)(4-chlorophenyl) methyl) quinolin-8-ol have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in combating microbial infections Tihile & Chaudhari, 2020.
Anti-Tubercular Activities
Mefloquine derivatives, which share structural similarities with the specified compound, have been reported to exhibit significant anti-tubercular activities. The crystal structures and anti-tubercular activities of these derivatives highlight their potential as therapeutic agents against tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) indicating potent activity in vitro assays against M. tuberculosis Wardell et al., 2011.
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-17-9-6-16(7-10-17)20(24-13-2-1-3-14-24)18-11-8-15-5-4-12-23-19(15)21(18)25/h4-12,20,25H,1-3,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICDHONZUTPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-Chlorophenyl)(piperidin-1-yl)methyl)quinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

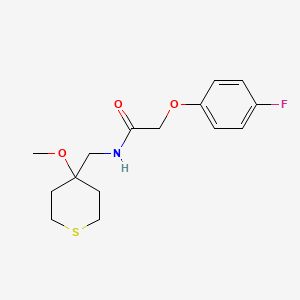
![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)
![3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2799941.png)
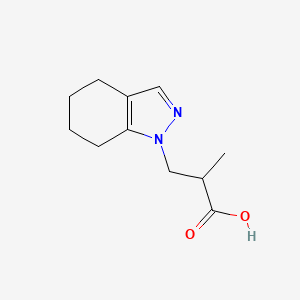
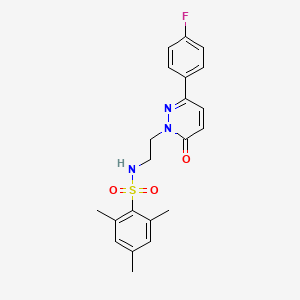
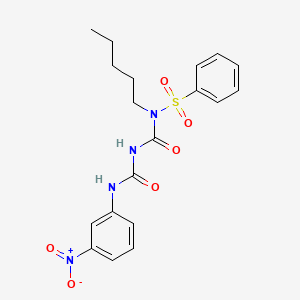
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799950.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)
